PI3K Pharmacophore Validation: Class‑Level Selectivity Over Non‑Triazine Scaffolds
The 4,6-dimorpholino-1,3,5-triazine core has been validated as a potent PI3K‑binding pharmacophore. The clinical candidate bimiralisib (PQR309) achieves pan‑class I PI3K inhibition with IC₅₀ values of 2–30 nM and mTOR inhibition at higher concentrations, while maintaining selectivity over a broad panel of non‑PI3K kinases [1]. In contrast, non‑triazine PI3K inhibitors such as buparlisib show overlapping but distinctly different off‑target profiles [1]. The target compound, by retaining the identical dimorpholino‑triazine core, is predicted to engage the PI3K ATP‑binding pocket with similar geometry; however, the benzodioxole N‑substituent is expected to confer altered isoform selectivity relative to other N‑aryl or N‑heteroaryl analogs. No direct enzymatic or cellular activity data for the target compound are publicly available.
| Evidence Dimension | PI3Kα IC₅₀ (scaffold benchmark) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Bimiralisib (PQR309): PI3Kα IC₅₀ = 2–6 nM; ZSTK474: PI3Kδ Ki = 1.8 nM |
| Quantified Difference | Cannot be quantified for target compound; scaffold baseline provided |
| Conditions | Recombinant PI3K biochemical assays; cellular target engagement assays |
Why This Matters
The validated dimorpholino-triazine pharmacophore de‑risks scaffold selection, but the absence of compound‑specific activity data means procurement decisions must be based on the intended SAR exploration rather than proven potency.
- [1] Beaufils F, Cmiljanovic N, Cmiljanovic V, et al. 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a potent, brain-penetrant, orally bioavailable, pan‑class I PI3K/mTOR inhibitor as clinical candidate in oncology. J Med Chem. 2017;60(17):7524-7538. View Source
